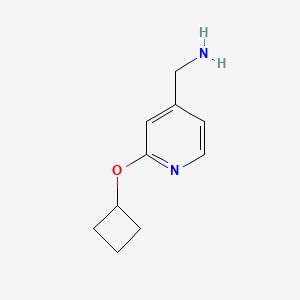

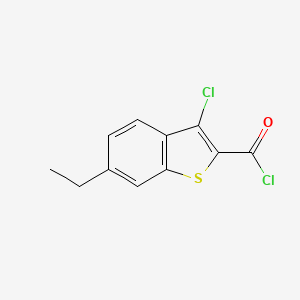

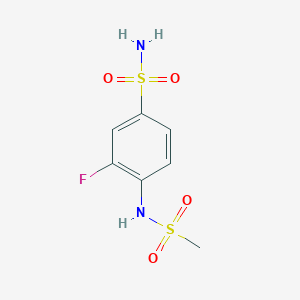

![molecular formula C9H11ClF3NO B1454024 2-[4-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride CAS No. 199678-23-4](/img/structure/B1454024.png)

2-[4-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride

Overview

Description

2-[4-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride (2-TFMA HCl) is an organic compound with a wide range of applications in both scientific research and industrial processes. It is a colorless crystalline solid that is soluble in water and has a melting point of 121-123°C. It is produced through a synthetic process, which is outlined in the following section.

Scientific Research Applications

Analytical Techniques and Synthesis

Research has explored substances like 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one (bk-2C-B), considered a cathinone analogue of phenethylamine 2-(4-bromo-2,5-dimethoxyphenyl)ethan-1-amine (2C-B), using various analytical techniques. This includes nuclear magnetic resonance spectroscopy, gas and liquid chromatography, and high-resolution mass spectrometry. Such research offers insights into the analytical identification and synthesis pathways of related compounds (Power et al., 2015).

Chelating Ligands for Metals

Compounds like 2-[4-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride can potentially serve as chelating ligands. Studies involving hexadentate (N3O3) tripodal amine phenol ligands and their complexes with metals like aluminum, gallium, and indium provide a framework for understanding these interactions (Liu et al., 1993).

Catalytic Applications

Compounds with similar structures have been investigated for their catalytic properties. For example, 2,4-Bis(trifluoromethyl)phenylboronic acid showed efficacy as a catalyst for dehydrative amidation between carboxylic acids and amines, indicating potential applications in synthesis and catalysis (Wang et al., 2018).

New Amination Methods

Studies have developed new methods for amination of alcohols using reagents like N-phenyl bis-trifluoromethanesulfonimide (PhNTf2), which could be relevant for compounds like 2-[4-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride (Gasparik et al., 2002).

Polycondensation and Polymer Chemistry

In polymer chemistry, studies on polycondensations involving similar compounds have been conducted. For example, research on polycondensations of 4,4'-difluorodiphenylsulfone with tris(4-hydroxy phenyl)ethane in DMSO highlights the relevance of these types of compounds in developing new polymers (Garaleh et al., 2007).

Metal Ion Affinities and Fluorescence Properties

Research on metal complexes of tris((6-phenyl-2-pyridyl)methyl)amine, which have hydrophobic cavities, can accommodate small molecules, has implications for similar compounds in terms of their metal ion affinities and fluorescence properties (Liang et al., 2009).

Other Applications

Further research on similar compounds has explored a wide range of applications, including chemical kinetics, molecular dynamics simulation for corrosion inhibition, and the synthesis of novel compounds with potential medicinal applications. These studies provide a broad understanding of the diverse applications of related compounds (Jarczewski et al., 1986; Kaya et al., 2016; Liu, 2013).

properties

IUPAC Name |

2-[4-(trifluoromethoxy)phenyl]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO.ClH/c10-9(11,12)14-8-3-1-7(2-4-8)5-6-13;/h1-4H,5-6,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEARFVMJSOXMFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCN)OC(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1453942.png)

![4-{[6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}aniline](/img/structure/B1453950.png)

![[4-(Phenoxymethyl)phenyl]methanamine hydrochloride](/img/structure/B1453958.png)

![3-{Bicyclo[2.2.1]heptan-2-ylmethyl}-1,2-oxazol-5-amine](/img/structure/B1453959.png)

![2-[4-(4-Methoxyphenyl)piperazin-1-yl]propanoic acid](/img/structure/B1453962.png)